Paroxol Tosilato

Descripción general

Descripción

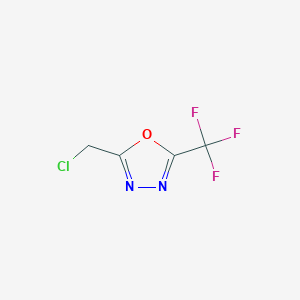

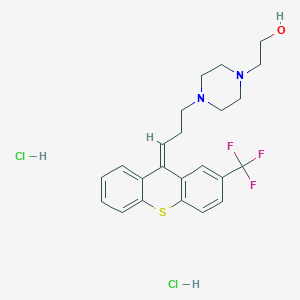

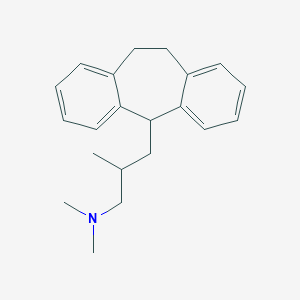

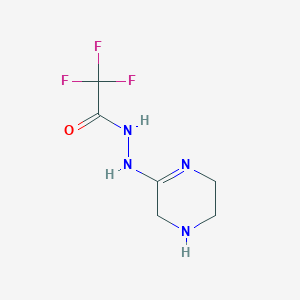

trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine: is a synthetic organic compound that belongs to the class of piperidine derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology

In biological research, derivatives of piperidine are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a pharmaceutical agent. Piperidine derivatives are known for their activity on the central nervous system and could be investigated for use in treating neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

Target of Action

Paroxol Tosylate, also known as Paroxetine , is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Paroxol Tosylate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with conditions like depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Paroxol Tosylate is the serotonergic pathway. By inhibiting the reuptake of serotonin, Paroxol Tosylate increases the concentration of serotonin in the synaptic cleft. This can lead to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation .

Pharmacokinetics

As an ssri, it is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The increased serotonergic activity resulting from the action of Paroxol Tosylate can lead to various molecular and cellular effects. These include changes in the function of certain neurons and neural circuits, which can result in improvements in mood and reductions in anxiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and the attachment of the toluenesulfonyloxy group. Common reagents used in these reactions include piperidine, fluorobenzene derivatives, and tosyl chloride. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the piperidine ring.

Reduction: Reduction reactions could be used to modify the fluorophenyl group or the piperidine ring.

Substitution: Nucleophilic substitution reactions are common, especially involving the toluenesulfonyloxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated piperidine ring.

Comparación Con Compuestos Similares

Similar Compounds

trans-(-)-4-(4-Fluorophenyl)-1-methylpiperidine: Lacks the toluenesulfonyloxy group.

trans-(-)-4-(4-Chlorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine: Has a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the toluenesulfonyloxy group in trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine makes it unique, potentially affecting its reactivity and biological activity. The fluorophenyl group might also confer specific properties, such as increased lipophilicity or altered electronic effects.

Propiedades

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVSPZZHZZMALL-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433267 | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317323-77-6 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, 3-(4-methylbenzenesulfonate), (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317323-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)